molecular formula C9H7B B1504678 1-(Bromomethyl)-4-ethynylbenzene CAS No. 351002-91-0

1-(Bromomethyl)-4-ethynylbenzene

Cat. No.: B1504678
CAS No.: 351002-91-0
M. Wt: 195.06 g/mol
InChI Key: VLEIHGWNFJPIPO-UHFFFAOYSA-N
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Description

Significance as a Bifunctional Building Block in Chemical Research

The primary significance of 1-(Bromomethyl)-4-ethynylbenzene lies in its identity as a heterobifunctional building block. lumiprobe.comaatbio.com Bifunctional molecules, or linkers, act as bridges in chemical structures and are crucial in the design and function of complex molecules. bldpharm.com this compound possesses a bromomethyl group (-CH₂Br) and a terminal ethynyl (B1212043) group (-C≡CH) attached to a central benzene (B151609) ring at the para positions. achemblock.comcymitquimica.com

These two functional groups exhibit orthogonal reactivity, meaning one group can react selectively without affecting the other under specific reaction conditions. The bromomethyl group is susceptible to nucleophilic substitution reactions, while the terminal alkyne is a versatile handle for various transformations, most notably copper-catalyzed azide-alkyne cycloaddition (a type of "click chemistry") and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. cymitquimica.comlibretexts.orgmedchemexpress.com This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, making it a powerful tool for constructing complex molecular architectures. nih.gov The ability to mediate specific interactions by linking two different molecular entities is a cornerstone of modern chemical biology and materials science. nih.govnih.gov

Overview of Strategic Importance in Synthetic Methodologies and Material Science

The strategic importance of this compound spans both synthetic organic chemistry and material science. Its bifunctional nature provides a pre-defined platform for convergent synthesis, where large, complex molecules are assembled from smaller, pre-functionalized fragments.

In synthetic methodologies , the compound is a valuable precursor for a wide array of more complex molecules. ontosight.ai The ethynyl group can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, a reaction widely used in the synthesis of pharmaceuticals, natural products, and organic materials. libretexts.orgwikipedia.orgorganic-chemistry.org The mild conditions under which these reactions can be performed allow for their application in the late-stage functionalization of complex molecules. wikipedia.org

In material science , this compound serves as a key monomer for the synthesis of advanced organic materials. The rigid, linear structure of the ethynyl-aryl unit is ideal for creating highly conjugated systems. For instance, it can be used to synthesize poly(phenyleneethynylene)s (PPEs), a class of polymers known for their unique electrooptical and electronic properties. libretexts.org Furthermore, its ability to form extended, ordered networks makes it a candidate for the construction of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, separation, and catalysis. nih.gov The combination of a reactive linker attachment point (the bromomethyl group) and a polymerizable unit (the ethynyl group) allows for the design of functional materials where specific properties can be precisely engineered.

Properties of this compound

PropertyValueReference
CAS Number 351002-91-0 achemblock.comsigmaaldrich.combldpharm.com
Molecular Formula C₉H₇Br achemblock.combldpharm.com
Molecular Weight 195.06 g/mol achemblock.comsigmaaldrich.combldpharm.com
IUPAC Name This compound achemblock.comsigmaaldrich.comsigmaaldrich.com
Physical Form Powder, Liquid, or Semi-Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 35-38 °C sigmaaldrich.com
Purity Typically ≥95% achemblock.comsigmaaldrich.com
Storage Inert atmosphere, store in freezer, under -20°C sigmaaldrich.combldpharm.com
InChI Key VLEIHGWNFJPIPO-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEIHGWNFJPIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699285
Record name 1-(Bromomethyl)-4-ethynylbenzene
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Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-91-0
Record name 1-(Bromomethyl)-4-ethynylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-ethynylbenzene
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Record name 1-(bromomethyl)-4-ethynylbenzene
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Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Macromolecular Architectures

The dual functionality of 1-(Bromomethyl)-4-ethynylbenzene makes it an invaluable monomer in the synthesis of complex polymer structures.

Conjugated polymers, such as Poly(p-phenylene vinylene) (PPV), are a class of materials known for their electronic and optical properties. sigmaaldrich.com The synthesis of PPV and its derivatives often involves precursor routes, such as the Gilch reaction, which utilizes bis-halomethylated benzene (B151609) derivatives as monomers. nih.gov In this context, this compound can be envisioned as an A-B type monomer for the synthesis of PPV derivatives. The bromomethyl group provides the reactive site for the dehydrohalogenation polymerization, a key step in forming the vinylene linkages.

Furthermore, the ethynyl (B1212043) group can be polymerized to create a polyacetylene backbone with pendant phenyl rings. This approach allows for the creation of highly conjugated systems with potential for high charge carrier mobility. The polymerization of diethynylarenes is known to produce cross-linked networks, which can be beneficial for the stability of the resulting material. nih.gov The controlled polymerization of this compound could lead to soluble and processable PPV-type polymers with the potential for further functionalization through the bromomethyl group.

The presence of two distinct reactive groups makes this compound an excellent candidate as a cross-linking agent or a monomer for specialty polymers. researchgate.net In one possible scenario, the ethynyl group can be polymerized to form a linear polymer, leaving the bromomethyl groups as pendant functionalities along the polymer chain. These reactive sites can then be used to induce cross-linking by reacting with other polymer chains, either thermally or through the addition of a suitable reagent. This process leads to the formation of a stable three-dimensional polymer network with enhanced mechanical and thermal properties. youtube.com

The polymerization of diethynylarenes often results in the formation of cross-linked polymers due to the reactivity of the acetylene (B1199291) bonds. nih.gov This intrinsic property of the ethynyl groups in this compound can be harnessed to directly synthesize cross-linked materials. Such materials are valuable for applications requiring high durability and solvent resistance, such as in coatings, adhesives, and composite matrices.

Dendrimers and star-shaped molecules are highly branched, well-defined macromolecules with a large number of terminal functional groups. nih.govsymo-chem.nl Their unique architecture gives them properties that are distinct from their linear analogues. rsc.org The synthesis of these complex structures often relies on the use of multifunctional core molecules or monomers that can create branching points.

This compound is an ideal building block for the synthesis of star-shaped molecules. For example, the cyclotrimerization of the ethynyl group can be used to form a benzene ring as the central core of a star-shaped molecule. This reaction would result in a core with three arms, each terminating in a bromomethyl group. These bromomethyl groups can then be further reacted to extend the arms of the star-shaped molecule or to attach other functional moieties. This "arms-first" approach allows for the precise control over the structure and functionality of the final macromolecule. The use of multifunctional initiators, such as those with multiple bromomethyl groups, in polymerization reactions with monomers like this compound can also lead to the formation of star-shaped polymers. rsc.org

Organic Electronic and Photonic Materials

The conjugated nature of polymers derived from this compound makes them highly suitable for applications in organic electronics and photonics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and optical data storage. nih.gov Conjugated polymers, particularly those with a high degree of electron delocalization, are known to possess significant NLO properties. rsc.org

Polymers synthesized from this compound, especially those with a polyacetylene or PPV-type backbone, are expected to exhibit strong NLO effects. The extended π-conjugation along the polymer chain allows for the efficient polarization of the electron cloud under an intense light field, leading to a large third-order NLO susceptibility (χ(3)). researchgate.net The ability to functionalize the polymer through the bromomethyl group allows for the incorporation of specific chromophores that can further enhance the NLO response. mdpi.com

Organic semiconductors are the active components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). nih.gov The performance of these devices is largely dependent on the charge transport properties of the organic semiconductor.

Polymers derived from this compound are promising candidates for use as organic semiconductors. Polymerization through the ethynyl group leads to a conjugated backbone that can facilitate the transport of charge carriers. The ability to create hyperbranched or cross-linked structures can also be advantageous for the morphological stability of thin films in devices. nih.gov Furthermore, the bromomethyl group offers a route to tune the electronic properties of the polymer by introducing electron-donating or electron-withdrawing groups, thereby optimizing the material for specific device applications.

Nanomaterials and Nanostructure Functionalization

The ability to tailor the surface properties of nanomaterials is crucial for their integration into functional devices and systems. This compound serves as a key surface modification agent, enabling the covalent attachment of various functionalities to nanomaterials such as carbon nanotubes and graphene.

The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing the compound to be grafted onto surfaces that have been pre-functionalized with, for example, hydroxyl or amine groups. Following this attachment, the terminal ethynyl group is available for a wide range of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the introduction of a vast array of molecules, including polymers, biomolecules, and fluorescent dyes, onto the nanomaterial surface.

This sequential functionalization strategy offers precise control over the composition and properties of the final nanomaterial conjugate. For instance, polymers can be "clicked" onto the surface to enhance solubility and processability, while bioactive peptides can be attached for applications in biosensing and drug delivery.

Supramolecular Chemistry Applications

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound and its derivatives are instrumental in the synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. These complex structures, where molecules are threaded through one another, are of great interest for the development of molecular machines and switches.

A closely related compound, [(4-[bromomethyl]phenyl)ethynyl]trimethylsilane, which features a protected ethynyl group, has been utilized in the synthesis of acs.orgrotaxanes. acs.org In this process, the bromomethyl group acts as a "stopper" precursor. The synthesis involves threading a macrocyclic ring onto a linear "axle" molecule. The subsequent reaction of the bromomethyl group at the end of the axle with a bulky molecule effectively "caps" the structure, preventing the ring from dethreading. The protected ethynyl group on the other end of the axle can be deprotected in a later step to allow for further functionalization, demonstrating the utility of this class of bifunctional linkers.

The general synthetic strategy involves the initial formation of a pseudorotaxane, a non-covalent assembly of the macrocycle and the axle. The covalent stoppering reaction, often involving the displacement of the bromide from the bromomethyl group, then permanently interlocks the components. The table below outlines the key components in the synthesis of such a rotaxane.

ComponentFunctionKey Functional Group
MacrocycleThe "ring" component that encircles the axle.Varies depending on the desired interaction with the axle.
Axle PrecursorThe linear "thread" that passes through the macrocycle.Bromomethyl and (protected) ethynyl groups.
StopperA bulky molecule that prevents the macrocycle from slipping off the axle.Reacts with the bromomethyl group.

This modular approach, enabled by the distinct reactivity of the functional groups on this compound, allows for the rational design and construction of sophisticated supramolecular architectures with tailored properties and functions.

Applications in Medicinal Chemistry and Biological Sciences

Synthesis of Biologically Active Small Molecules and Analogues

1-(Bromomethyl)-4-ethynylbenzene serves as a key intermediate in the synthesis of a variety of biologically active small molecules and their analogues. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the ethynyl (B1212043) group is amenable to a range of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This dual reactivity enables the construction of diverse molecular architectures with potential therapeutic applications.

Researchers have utilized this compound in multicomponent reactions (MCRs) to expedite the synthesis of libraries of organic molecules. bohrium.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. bohrium.com This approach is particularly valuable in drug discovery for generating a wide array of compounds for biological screening. bohrium.com For instance, the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals, can be achieved using strategies that could incorporate a building block like this compound. bohrium.com

The synthesis of analogues of natural products with established biological activities is another important application. For example, brominated phenols, known for their enzyme inhibition and cytotoxic properties, have been synthesized using multi-step procedures that involve brominated aromatic precursors. semanticscholar.org While not a direct example, the synthetic strategies employed for these complex molecules highlight the importance of having versatile brominated building blocks.

Drug Discovery and Lead Candidate Generation via Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized drug discovery by providing a set of rapid, reliable, and high-yielding reactions for joining small molecular units. itmedicalteam.pl The most prominent of these is the CuAAC reaction between an azide (B81097) and a terminal alkyne, which forms a stable 1,2,3-triazole ring. nih.govnih.gov The ethynyl group of this compound makes it an ideal partner for this reaction.

This methodology is extensively used to generate libraries of compounds for high-throughput screening, accelerating the identification of lead candidates. nih.gov The resulting triazole core is not just a linker but can also be a key pharmacophore, interacting with biological targets. nih.gov The versatility of the click reaction allows for the combination of a wide range of molecular fragments, enabling the exploration of vast chemical space to discover novel bioactive molecules. nih.gov The bromomethyl end of the molecule can be used to introduce other functionalities or to attach the molecule to a larger scaffold before or after the click reaction, further expanding the diversity of the synthesized compounds. achemblock.com

Investigative Tools for Biological Systems

Beyond its role in synthesis, this compound and its derivatives are valuable as investigative tools for studying biological systems. The alkyne group can be used to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to a molecule of interest through click chemistry. This allows for the visualization and tracking of the molecule within a biological system, providing insights into its localization, trafficking, and interactions.

Furthermore, the reactivity of the bromomethyl group can be exploited for covalent labeling of proteins and other biomolecules. By designing molecules where the core structure has an affinity for a specific biological target, the bromomethyl group can form a covalent bond with a nearby nucleophilic residue, permanently labeling the target. This technique is instrumental in target identification and validation studies.

Targeting and Inhibition of Enzymes

The development of enzyme inhibitors is a major focus of drug discovery. Derivatives of this compound can be designed to specifically target and inhibit the activity of certain enzymes. For example, the pyruvate (B1213749) analog 3-bromopyruvate (B3434600) is known to target the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to ATP depletion and cell death. nih.gov This principle of targeting cellular metabolism can be extended to other enzyme systems.

By incorporating the this compound scaffold into molecules that mimic the natural substrate of an enzyme, it is possible to create potent and selective inhibitors. The bromomethyl group can act as a reactive handle to form a covalent bond with an active site residue, leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzyme classes.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Studies have shown that compounds containing bromine and other halogens can exhibit significant antimicrobial activity. mdpi.com For instance, research on di-substituted compounds has indicated that the presence of both bromo and chloro groups can enhance antimicrobial potential. mdpi.com

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The ability to easily diversify the structure through the alkyne and bromomethyl groups allows for the synthesis of a wide range of compounds that can be screened for activity against various bacterial and fungal strains. For example, some benzofuran (B130515) derivatives containing a bromomethyl group have shown modest effects against Gram-positive bacteria. mdpi.com

Cytotoxicity and Apoptosis Induction in Cancer Research

A significant area of application for this compound derivatives is in cancer research, specifically in the study of cytotoxicity and the induction of apoptosis (programmed cell death). mdpi.com Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. researchgate.net

Research has demonstrated that certain quinoline (B57606) derivatives can exhibit cytotoxic activity against tumor cell lines and induce apoptosis. nih.gov Similarly, studies on benzofuran derivatives have identified bromosubstituted compounds with high antitumor activity. mdpi.com Specifically, certain bromomethyl benzofurans have shown selective cytotoxic effects against leukemia cancer cells by enhancing the activity of caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.com The ability to induce apoptosis is a desirable characteristic for potential anticancer agents, as it leads to the controlled elimination of cancer cells. mdpi.com

The cytotoxic potential of compounds derived from this compound can be evaluated against various cancer cell lines. For example, the cytotoxicity of ethyl-p-methoxycinnamate has been investigated in cholangiocarcinoma cells. nih.gov These studies often involve determining the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like 1-(bromomethyl)-4-ethynylbenzene. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons present: the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the acetylenic proton. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the methylene protons is influenced by the adjacent bromine atom, causing them to resonate at a specific downfield position. The terminal alkyne proton is also expected to have a characteristic chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the two sp-hybridized carbons of the ethynyl (B1212043) group, the carbon of the bromomethyl group, and the four distinct carbons of the benzene ring (two substituted and two unsubstituted). The carbon attached to the bromine atom will show a characteristic upfield shift due to the "heavy atom effect" of bromine. beilstein-journals.org

For the related compound, 1-bromo-4-ethynylbenzene (B14332), ¹H and ¹³C NMR data have been reported in various studies. For instance, in a study published by the Royal Society of Chemistry, the ¹H NMR spectrum (in CDCl₃) of 1-bromo-4-ethynylbenzene showed multiplets in the aromatic region, and the ¹³C NMR spectrum displayed signals corresponding to the ethynyl and aromatic carbons. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.2-7.5MultipletAromatic protons
¹H~4.5Singlet-CH₂Br
¹H~3.1Singlet-C≡CH
¹³C~138SingletQuaternary aromatic C-CBr
¹³C~132SingletAromatic CH
¹³C~128SingletAromatic CH
¹³C~122SingletQuaternary aromatic C-C≡CH
¹³C~83Singlet-C≡CH
¹³C~77Singlet-C≡CH
¹³C~32Singlet-CH₂Br

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

A strong, sharp absorption band is anticipated around 3300 cm⁻¹ due to the stretching vibration of the terminal acetylenic C-H bond (ν(≡C-H)). The carbon-carbon triple bond (ν(C≡C)) stretching vibration typically appears as a weaker absorption in the region of 2100-2260 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

For the similar compound 1-bromo-4-ethynylbenzene, FTIR spectra have been recorded and show characteristic peaks for the ethynyl and aromatic groups. sigmaaldrich.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Acetylenic C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch>3000Medium to Weak
C≡C Stretch2100-2260Weak to Medium
Aromatic C=C Stretch1450-1600Medium
C-Br Stretch500-700Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the bromine atom to form a [M-Br]⁺ fragment, or cleavage of the benzyl-bromine bond.

X-ray Crystallography for Structural Elucidation

As of now, no publicly available crystal structure data for this compound has been found in the common crystallographic databases. However, the crystal structures of related compounds, such as 1,2,4-tris(bromomethyl)benzene, have been reported, providing insights into the packing and intermolecular interactions of similar molecules in the solid state. researchgate.net

Computational and Theoretical Investigations of 1 Bromomethyl 4 Ethynylbenzene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For 1-(bromomethyl)-4-ethynylbenzene, DFT calculations would be instrumental in understanding the interplay between the electron-withdrawing bromomethyl group and the π-system of the ethynylbenzene core.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich ethynylbenzene ring, particularly the alkyne and the aromatic carbons. The LUMO, conversely, would likely be localized on the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site highly susceptible to nucleophilic attack. This distribution is consistent with the known reactivity of benzyl (B1604629) bromides.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related β-ethynylphenylene substituted porphyrins have shown that the ethynylphenylene substituent can significantly influence the LUMO energy, thereby altering the electronic properties of the molecule. rsc.org In the case of this compound, the combined electronic effects of the bromomethyl and ethynyl (B1212043) groups would determine this energy gap.

Table 1: Predicted Frontier Orbital Characteristics for this compound

OrbitalPredicted Location of Maximum Electron DensityImplied Reactivity
HOMO Ethynyl and phenyl groupsSite for electrophilic attack
LUMO C-Br antibonding orbital (σ*)Site for nucleophilic attack

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. nih.gov For this compound, two primary types of reactivity can be computationally investigated: nucleophilic substitution at the benzylic carbon and reactions involving the terminal alkyne.

The nucleophilic substitution reaction at the bromomethyl group is expected to proceed via an SN2 or SN1 mechanism, depending on the reaction conditions and the nucleophile. Computational studies on the homologation of benzyl bromide derivatives have shown that the reaction can proceed through a rate-determining SN1 mechanism, leading to the formation of a phenonium ion intermediate. nih.gov A similar pathway could be anticipated for this compound. DFT calculations could model the transition states for both SN1 and SN2 pathways, providing insights into the preferred mechanism under various conditions.

Reactions of the terminal alkyne, such as Sonogashira coupling or cycloadditions, could also be modeled. For instance, a computational study of the cycloaddition of alkynes has been used to synthesize bis(bicyclic) products. sigmaaldrich.com Such modeling for this compound would help in understanding the regioselectivity and stereoselectivity of these reactions.

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity of its reactions. For this compound, computational models can predict which of the two reactive sites—the bromomethyl group or the ethynyl group—will preferentially react under specific conditions.

By calculating the activation barriers for different reaction pathways, the kinetic and thermodynamic products can be predicted. For example, in a reaction with a nucleophile that can also act as a coupling partner, computational modeling could determine whether nucleophilic substitution at the benzylic position or a coupling reaction at the alkyne is more favorable.

Furthermore, computational studies can predict the regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution, by analyzing the calculated electron density on the ring carbons.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can provide insights into the rotational barrier of the bromomethyl group. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule, including its interactions with solvent molecules and its conformational flexibility over time.

MD simulations of benzyl bromide derivatives have been used to understand their reaction dynamics in solution. nih.gov For this compound, MD simulations could provide a more realistic picture of its behavior in a reaction medium, accounting for dynamic solvent effects that are often simplified in static DFT calculations. These simulations can reveal transient conformations and intermediates that may play a crucial role in the reaction mechanism.

Future Perspectives and Emerging Research Directions

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For 1-(bromomethyl)-4-ethynylbenzene and related compounds, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize safer solvents.

A key area of development is the move towards continuous flow synthesis. rsc.orgrsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org For the synthesis of functionalized alkynes, continuous flow methods can overcome challenges such as exothermic reactions and the handling of hazardous reagents, leading to higher yields and purity. rsc.orgresearchgate.net The development of flow reactors for Sonogashira coupling and other cross-coupling reactions is a promising avenue for the sustainable production of ethynylbenzene derivatives. acs.org

Another critical aspect of green chemistry is the use of sustainable solvents. digitellinc.com Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or bio-derived solvents is gaining traction. digitellinc.comrsc.org For instance, Sonogashira cross-coupling reactions have been successfully performed in water/isopropanol mixtures, demonstrating a more sustainable protocol. rsc.org The use of N-Hydroxyethylpyrrolidone (HEP)/water mixtures has also shown promise in greening cross-coupling reactions. digitellinc.com

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound and its precursors:

Green Chemistry ApproachDescriptionPotential Benefits
Continuous Flow Synthesis Reactions are carried out in a continuously flowing stream rather than in a tank. rsc.orgrsc.orgImproved safety, higher yields, better process control, and scalability. rsc.org
Sustainable Solvents Use of water, ionic liquids, or bio-derived solvents to replace hazardous organic solvents. digitellinc.comrsc.orgReduced environmental impact, improved safety, and potential for catalyst recycling.
Catalyst Optimization Development of highly active and recyclable catalysts to minimize metal contamination and waste.Lower catalyst loading, reduced cost, and simplified purification.
Energy Efficiency Employing alternative energy sources like microwave irradiation or photochemistry to reduce reaction times and energy consumption. acs.orgFaster reactions, lower energy costs, and access to novel reaction pathways.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. The Sonogashira coupling, a key reaction for functionalizing the alkyne group, is a major focus of this research. organic-chemistry.orgyoutube.com

Traditionally, Sonogashira coupling relies on a palladium catalyst with a copper(I) co-catalyst. organic-chemistry.org However, the use of copper can lead to the formation of undesirable homocoupled byproducts. Consequently, the development of copper-free Sonogashira coupling methods is a significant area of research. organic-chemistry.org Furthermore, efforts are being directed towards creating transition-metal-free Sonogashira-type coupling reactions to further enhance the sustainability of the process. chemistryviews.org One such approach involves the use of n-BuLi and an N-iodosuccinimide (NIS)-mediated transformation. chemistryviews.org

Photoredox catalysis is another emerging field that offers new pathways for the synthesis of alkyne-containing molecules under mild conditions. beilstein-journals.org Visible-light-promoted reactions can enable transformations that are difficult to achieve with traditional thermal methods, often with higher selectivity and functional group tolerance. mdpi.com For example, photocatalytic methods have been developed for the synthesis of alkynylsulfones from sulfonylhydrazides and alkynes. rsc.org

The table below highlights some novel catalytic systems and their potential impact:

Catalytic SystemDescriptionAdvantages
Copper-Free Sonogashira Palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides without a copper co-catalyst. organic-chemistry.orgReduces homocoupling byproducts, simplifies purification, and can be more environmentally friendly.
Transition-Metal-Free Coupling Arylation of terminal alkynes using reagents like organolithiums and electrophilic halogen sources. chemistryviews.orgAvoids the use of expensive and potentially toxic heavy metals, leading to cleaner reaction profiles.
Photoredox Catalysis Use of light-absorbing catalysts to initiate chemical reactions through single-electron transfer. beilstein-journals.orgMild reaction conditions, high selectivity, and access to unique bond formations.
Advanced Ligand Design Synthesis of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium to enhance catalytic activity and stability.Higher turnover numbers, broader substrate scope, and improved reaction efficiency.

Expanded Applications in Nanotechnology and Optoelectronics

The ethynyl (B1212043) and bromomethyl groups of this compound make it a highly valuable tool for the construction of advanced materials in nanotechnology and optoelectronics.

In nanotechnology, the terminal alkyne is a perfect handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.infothno.org This highly efficient and specific reaction allows for the straightforward attachment of this compound derivatives to nanoparticles, polymers, and biomolecules. d-nb.infomdpi.com This functionalization can be used to create targeted drug delivery systems, advanced imaging agents, and novel sensors. d-nb.infomedcomadvance.comnih.govmdpi.com For example, nanoparticles functionalized with molecules containing a terminal alkyne can be used for targeted cancer cell imaging. nih.gov

The rigid, linear structure of the ethynylbenzene unit is also beneficial for the construction of organic electronic materials. In the field of optoelectronics, there is a growing interest in organic light-emitting diodes (OLEDs). researchgate.netnih.govyoutube.com The incorporation of ethynylbenzene moieties into organic molecules can influence their electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics. researchgate.net While direct applications of this compound in commercial OLEDs are not yet established, its derivatives are being explored for the synthesis of novel emitters and host materials. frontiersin.org The ability to further functionalize the molecule via the bromomethyl group opens up possibilities for creating complex, multifunctional materials for next-generation displays and lighting.

Development of Advanced Pharmaceutical and Agrochemical Agents

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential as a scaffold for the development of new pharmaceuticals and agrochemicals.

In medicinal chemistry, the phenylacetylene (B144264) structure is a key component of various compounds with therapeutic potential. nih.gov For instance, research has shown that libraries of dopaminergic phenylacetylenes can be synthesized using solid-phase techniques, with some compounds showing high binding affinity for dopamine (B1211576) D3 and D4 receptors. nih.gov The versatility of the ethynyl group allows for its conversion into other functional groups, providing access to a wide range of molecular architectures. The bromomethyl group can be used to link the phenylacetylene core to other pharmacophores or to tether the molecule to a solid support for combinatorial library synthesis.

In the field of agrochemicals, there is a continuous need for new and effective herbicides, insecticides, and fungicides. The synthesis of bromophenol derivatives, which share structural similarities with potential derivatives of this compound, has been shown to yield compounds with potent inhibitory effects on enzymes like acetylcholinesterase, a key target for insecticides. nih.govmdpi.com The ethynylbenzene moiety can be found in some commercial agrochemicals, and the development of new synthetic routes using building blocks like this compound could lead to the discovery of novel crop protection agents.

Q & A

Basic: What are common synthetic routes for preparing 1-(Bromomethyl)-4-ethynylbenzene?

Methodological Answer:
A typical synthesis involves two key steps:

  • Bromination: Introduce the bromomethyl group via radical bromination of 4-ethylbenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a halogenated solvent like CCl₄ .
  • Ethynylation: Attach the ethynyl group via a Sonogashira coupling reaction between 1-bromo-4-bromomethylbenzene and trimethylsilylacetylene (TMSA), followed by desilylation .

Key Considerations:

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions.
  • Monitor reaction progress via TLC or GC-MS to optimize yield .

Advanced: How can competing reactivities of bromomethyl and ethynyl groups be managed during functionalization?

Methodological Answer:
The bromomethyl group (electrophilic) and ethynyl group (nucleophilic) may interfere. Strategies include:

  • Sequential Protection/Deprotection: Temporarily protect the ethynyl group with a trimethylsilyl (TMS) moiety before bromomethyl functionalization .
  • Selective Catalysis: Use palladium catalysts with tailored ligands (e.g., XPhos) to favor specific cross-coupling steps while suppressing undesired side reactions .

Data Contradiction Analysis:
Discrepancies in yields (e.g., 45% in similar systems ) may arise from solvent polarity or catalyst loading. Systematic screening of conditions (e.g., DMF vs. THF) is recommended.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.5 ppm), bromomethyl (δ 4.3–4.5 ppm), and ethynyl protons (δ 2.8–3.1 ppm).
    • ¹³C NMR: Confirm ethynyl carbons (δ 70–85 ppm) and bromomethyl carbon (δ 30–35 ppm) .
  • IR Spectroscopy: Detect C≡C stretch (~2100 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Validation: Compare with PubChem data for analogous compounds (e.g., 1-(Bromomethyl)-4-chloro-2-fluorobenzene ).

Advanced: How does steric hindrance from the bromomethyl group influence ethynyl reactivity in cross-coupling reactions?

Methodological Answer:
Steric effects near the ethynyl group can reduce coupling efficiency. Mitigation strategies include:

  • Ligand Optimization: Bulky ligands (e.g., SPhos) enhance catalytic activity in sterically hindered systems .
  • Microwave-Assisted Synthesis: Accelerate reaction rates to overcome kinetic barriers .

Case Study:
In a related biphenyl system, microwave irradiation improved yield by 20% compared to conventional heating .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Intermediates: Used to synthesize tyrosine kinase inhibitors via Suzuki-Miyaura couplings .
  • Polymer Chemistry: Ethynyl groups enable click chemistry for synthesizing conductive polymers .

Safety Note: Handle with gloveboxes due to lachrymatory bromomethyl vapors .

Advanced: How can computational modeling aid in predicting reaction pathways for this compound?

Methodological Answer:

  • DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., bromine addition to the benzene ring) .
  • Molecular Dynamics: Simulate solvent effects on Sonogashira coupling efficiency .

Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts .
  • Recrystallization: Employ ethanol/water mixtures for high-purity crystals .

Yield Optimization: Pre-purify intermediates (e.g., 1-bromo-4-ethylbenzene ) to reduce final-step impurities.

Advanced: What strategies resolve contradictions in reported biological activity of derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing bromine with chlorine ) to isolate bioactive motifs.
  • High-Throughput Screening (HTS): Test derivatives against enzyme libraries (e.g., kinases) to identify outliers .

Example: In a triazole derivative, bromine enhanced anticancer activity by 30% compared to chlorine .

Basic: How to handle stability issues during storage of this compound?

Methodological Answer:

  • Storage Conditions: Store in amber vials at –20°C under argon to prevent light-induced decomposition and moisture absorption .
  • Stabilizers: Add 1% hydroquinone to inhibit polymerization of the ethynyl group .

Advanced: What role does the ethynyl group play in materials science applications?

Methodological Answer:

  • Conductive Polymers: Ethynyl groups enable π-conjugation in poly(phenylene ethynylene) (PPE) frameworks for OLEDs .
  • Metal-Organic Frameworks (MOFs): Coordinate ethynyl to Cu(I) or Ag(I) nodes to create porous materials for gas storage .

Synthetic Tip: Use Ullmann coupling with Cu nanoparticles for scalable MOF synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.